molecular formula C16H17N3O2 B2610508 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034617-68-8

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2610508
CAS No.: 2034617-68-8
M. Wt: 283.331
InChI Key: VCRHXDWUJUOAPH-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of pyridine rings and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine intermediate, which is then coupled with pyridine derivatives.

  • Step 1: Synthesis of Pyrrolidine Intermediate

      Reactants: 3-(pyridin-4-yloxy)amine and an appropriate aldehyde.

      Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride in an alcohol solvent like methanol.

      Product: 3-(pyridin-4-yloxy)pyrrolidine.

  • Step 2: Coupling Reaction

      Reactants: 3-(pyridin-4-yloxy)pyrrolidine and 3-pyridinecarboxaldehyde.

      Conditions: The coupling reaction is facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the pyridine rings.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduced forms of the pyridine rings or the ethanone group.

  • Substitution:

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

      Products: Substituted derivatives at the pyridine or pyrrolidine positions.

Scientific Research Applications

Chemistry

In chemistry, 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings. Its stability and reactivity profile make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine rings and pyrrolidine moiety can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)-1-(pyrrolidin-1-yl)ethanone
  • 2-(Pyridin-4-yl)-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethanone
  • 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-2-yl)ethanone

Uniqueness

Compared to these similar compounds, 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to the specific positioning of the pyridine rings and the pyrrolidine moiety. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-pyridin-3-yl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(10-13-2-1-6-18-11-13)19-9-5-15(12-19)21-14-3-7-17-8-4-14/h1-4,6-8,11,15H,5,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRHXDWUJUOAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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